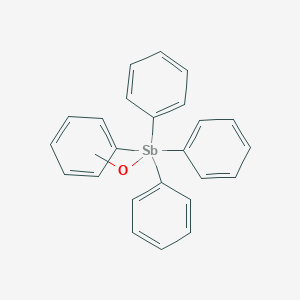

Tetraphenylantimony(V) methoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14090-94-9 |

|---|---|

Molecular Formula |

C25H23OSb |

Molecular Weight |

461.2 g/mol |

IUPAC Name |

methanolate;tetraphenylstibanium |

InChI |

InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1 |

InChI Key |

ITTUBOUUCYWGCV-UHFFFAOYSA-N |

SMILES |

CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

TETRAPHENYLANTIMONY(V) METHOXIDE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraphenylantimony(V) Methoxide

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The most chemically sound and frequently utilized method for introducing an alkoxide ligand to a tetraorganoantimony(V) core is the reaction of a tetraphenylantimony(V) halide with an alkali metal alkoxide. In this proposed synthesis, tetraphenylantimony(V) bromide is reacted with sodium methoxide in a suitable solvent system. The reaction proceeds via a salt metathesis mechanism, where the bromide ligand on the antimony center is substituted by the methoxide group, leading to the formation of tetraphenylantimony(V) methoxide and a sodium bromide precipitate.

An alternative, though potentially less direct, pathway could involve the reaction of pentaphenylantimony with methanol. This would likely proceed via protonolysis of a phenyl group, releasing benzene as a byproduct. However, the salt metathesis route is generally more straightforward and offers better control over the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound from tetraphenylantimony(V) bromide and sodium methoxide. These values are based on a hypothetical laboratory-scale synthesis and are intended to serve as a practical guide.

| Parameter | Value | Units | Notes |

| Reactants | |||

| Tetraphenylantimony(V) Bromide | 5.16 | g | (10.0 mmol) |

| Sodium Methoxide | 0.59 | g | (11.0 mmol, 1.1 eq) |

| Solvents | |||

| Methanol (for NaOMe) | 20 | mL | Anhydrous |

| Toluene (reaction solvent) | 100 | mL | Anhydrous |

| Reaction Conditions | |||

| Reaction Temperature | 25 | °C | Room Temperature |

| Reaction Time | 12 | hours | |

| Product | |||

| Theoretical Yield | 4.67 | g | |

| Expected Yield (Typical) | 3.74 - 4.20 | g | 80 - 90% |

| Melting Point | Not Reported | °C | To be determined |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques, as organoantimony compounds can be sensitive to moisture and air.

Materials and Reagents:

-

Tetraphenylantimony(V) bromide (Ph₄SbBr)

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

-

Anhydrous toluene

-

Celatom® or a similar filtration aid

-

Anhydrous diethyl ether (for washing)

Procedure:

-

Preparation of the Sodium Methoxide Solution: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 0.59 g (11.0 mmol) of sodium methoxide in 20 mL of anhydrous methanol under a nitrogen atmosphere. Stir until a clear solution is obtained.

-

Reaction Setup: In a separate 250 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.16 g (10.0 mmol) of tetraphenylantimony(V) bromide and 100 mL of anhydrous toluene. Stir the resulting suspension at room temperature.

-

Addition of Sodium Methoxide: Slowly add the freshly prepared sodium methoxide solution to the stirring suspension of tetraphenylantimony(V) bromide in toluene at room temperature using a cannula or a dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. During this time, a fine white precipitate of sodium bromide will form.

-

Isolation of the Product:

-

After the reaction is complete, remove the solvent in vacuo to obtain a solid residue.

-

Add approximately 50 mL of anhydrous toluene to the residue and stir to dissolve the product.

-

Filter the mixture through a pad of Celatom® using a fritted glass filter to remove the insoluble sodium bromide.

-

Wash the filter cake with an additional 20 mL of anhydrous toluene to ensure complete recovery of the product.

-

-

Purification:

-

Combine the filtrate and washings.

-

Remove the toluene from the filtrate in vacuo to yield the crude this compound as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.

-

-

Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store the final product in a sealed container under an inert atmosphere.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical properties of Tetraphenylantimony(V) methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties of Tetraphenylantimony(V) methoxide. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on compiling the existing information and providing a framework for future research.

Physicochemical Properties

This compound is a white powder. While extensive quantitative data is not available, the fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14090-94-9 | [1] |

| Molecular Formula | C₂₅H₂₃OSb | [1] |

| Molecular Weight | 477.20 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 215-218 °C | [1] |

Synthesis

A plausible synthetic pathway for this compound could be the reaction of Tetraphenylantimony(V) bromide with sodium methoxide.

Proposed Synthetic Workflow:

Caption: Proposed reaction scheme for the synthesis of this compound.

Spectroscopic Data

Specific, experimentally verified spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the reviewed literature. For related triphenylantimony(V) complexes, ¹H and ¹³C NMR have been used for characterization.[3] The IR spectra of organoantimony compounds of the type R₃SbX₂ have also been studied.[4]

Reactivity

The reactivity of this compound is expected to be influenced by the antimony-carbon and antimony-oxygen bonds.

Hydrolysis

Detailed experimental studies on the hydrolysis of this compound are not available. Generally, metal alkoxides are susceptible to hydrolysis to form the corresponding hydroxide and alcohol. The hydrolysis of this compound would likely yield Tetraphenylantimony(V) hydroxide and methanol.

Hydrolysis Pathway:

Caption: Postulated hydrolysis reaction of this compound.

Reactivity with Electrophiles and Nucleophiles

Specific studies on the reactivity of this compound with electrophiles and nucleophiles have not been found. The methoxide group is generally a poor leaving group but can be activated by protonation. The antimony center, being pentavalent, is relatively electron-rich and could potentially interact with strong electrophiles.

Thermal Decomposition

There is no specific information on the thermal decomposition of this compound in the available literature. The thermal decomposition of other organoantimony compounds has been studied, and the products often result from the cleavage of the antimony-carbon bonds. For instance, the decomposition of tertiarybutyldimethylantimony proceeds via homolysis followed by recombination and disproportionation reactions.[5] The thermal decomposition of this compound would likely involve the breaking of the Sb-Ph and Sb-OCH₃ bonds, but the specific products and mechanism remain to be determined experimentally.

Decomposition Logic:

Caption: General representation of the thermal decomposition of this compound.

Future Research Directions

The lack of comprehensive data on this compound highlights several key areas for future research:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization using modern spectroscopic techniques (NMR, IR, MS, and X-ray crystallography).

-

Systematic investigation of its reactivity with various electrophiles and nucleophiles.

-

Detailed studies on its hydrolysis and thermal decomposition pathways.

Such studies are essential for understanding the fundamental chemistry of this compound and for evaluating its potential applications in various scientific and industrial fields, including drug development.

References

Spectroscopic Profile of Tetraphenylantimony(V) Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tetraphenylantimony(V) methoxide. Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes information from closely related organoantimony(V) compounds and fundamental spectroscopic principles to present a predictive yet detailed analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and analogous structures in a research and development setting.

Introduction

This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentacoordinate organoantimony compound. The central antimony atom is in the +5 oxidation state and is typically found in a trigonal bipyramidal geometry. The four phenyl groups and the methoxide group constitute the ligands. Spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide outlines the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from published data for analogous tetraphenylantimony(V) derivatives and general knowledge of organometallic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds in solution.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet | Aromatic protons closest to the antimony center. | |

| Phenyl-H (meta, para) | 7.2 - 7.6 | Multiplet | Aromatic protons further from the antimony center. | |

| Methoxide-H | 3.5 - 4.0 | Singlet | Protons of the methoxy group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Phenyl-C (ipso) | 140 - 145 | Carbon atom of the phenyl ring directly bonded to antimony. |

| Phenyl-C (ortho) | 134 - 136 | Carbon atoms at the ortho positions of the phenyl rings. |

| Phenyl-C (meta) | 128 - 130 | Carbon atoms at the meta positions of the phenyl rings. |

| Phenyl-C (para) | 130 - 132 | Carbon atom at the para position of the phenyl rings. |

| Methoxide-C | 50 - 55 | Carbon atom of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3050 - 3080 | C-H stretch | Aromatic C-H stretching vibrations of the phenyl groups. |

| 2815 - 2950 | C-H stretch | Aliphatic C-H stretching vibrations of the methoxy group. |

| 1430 - 1440 | C=C stretch | Aromatic C=C stretching vibrations within the phenyl rings. |

| 1050 - 1090 | Sb-O-C stretch | Stretching vibration of the antimony-oxygen-carbon bond. |

| ~1020 | C-O stretch | Stretching vibration of the carbon-oxygen bond in the methoxide. |

| 440 - 470 | Sb-C stretch | Stretching vibration of the antimony-carbon bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Proposed Fragment | Comments |

| 474 | [(C₆H₅)₄Sb]⁺ | Loss of the methoxide radical. This is often the base peak. |

| 443 | [(C₆H₅)₃SbOCH₃]⁺ | Loss of a phenyl radical. |

| 397 | [(C₆H₅)₃Sb]⁺ | Loss of a phenyl radical and the methoxide group. |

| 353 | [Sb(C₆H₅)₂]⁺ | Further fragmentation. |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl fragment. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on procedures for similar compounds.

Synthesis of this compound

A common synthetic route involves the reaction of a tetraphenylantimony(V) halide with a sodium alkoxide.

Procedure:

-

Dissolve Tetraphenylantimony(V) bromide in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Filter the resulting suspension to remove the sodium bromide precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound.

Spectroscopic Characterization Workflow

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy:

-

For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers should use this information as a reference for the analysis of their own experimentally obtained data. It is important to note that actual spectroscopic values may vary depending on the specific experimental conditions, such as the solvent used and the instrumentation.

A Technical Guide to the Solubility Parameters of Tetraphenylantimony(V) Methoxide

An Examination of Theoretical Frameworks and Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraphenylantimony(V) Methoxide

This compound, with the chemical formula (C₆H₅)₄SbOCH₃, is an organoantimony compound featuring a central antimony(V) atom bonded to four phenyl groups and one methoxide group[1]. Organoantimony compounds are a subject of research interest for their potential applications in catalysis and medicinal chemistry, including antileishmanial and antibacterial activities[2]. The solubility of such a compound is a critical physicochemical parameter, influencing its formulation, delivery, reaction kinetics, and biological availability. Understanding and quantifying its solubility is a foundational step for any research or development application.

Physicochemical Properties

While comprehensive solubility data is scarce, some fundamental properties of this compound have been reported.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14090-94-9 | [1][3] |

| Molecular Formula | C₂₅H₂₃OSb | [1] |

| Molecular Weight | 461.21 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 202-218 °C | [1][4] |

| Solubility in H₂O | Not Available | [1] |

| Density | Not Available | [1] |

Based on its structure, featuring four hydrophobic phenyl groups, this compound is expected to be largely insoluble in polar solvents like water, a common characteristic for many organometallic compounds[5][6]. Conversely, it is predicted to exhibit higher solubility in non-polar organic solvents such as toluene, benzene, or hexane[6].

Theoretical Framework: Hansen Solubility Parameters (HSP)

To quantitatively predict and understand the solubility of a material like this compound, the Hansen Solubility Parameters (HSP) provide a robust theoretical framework[7][8]. Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion forces): Energy from van der Waals forces.

-

δP (Polar forces): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding forces): Energy from hydrogen bonds.

The central principle is "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated to predict miscibility[9]. A smaller distance implies a higher likelihood of dissolution.

Table 2: Hansen Solubility Parameters (Illustrative) No experimental HSP data exists for this compound. The table below is for illustrative purposes to show how such data would be presented.

| Compound/Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Protocol for Solubility Determination

As specific protocols for this compound are unavailable, a general methodology for determining the solubility of a novel organometallic solid is presented. This protocol is a standard approach used in chemical and pharmaceutical development[10][11].

Objective: To determine the solubility of this compound in various solvents and to estimate its Hansen Solubility Parameters.

Materials:

-

This compound powder

-

A range of solvents with known HSP values (e.g., polar, non-polar, and intermediate polarity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound powder into several vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

-

Sample Dilution & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis).

-

Quantification: Measure the concentration of the dissolved compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

HSP Determination: The binary solubility data (soluble/insoluble) in a range of solvents is entered into specialized software (e.g., HSPiP) which calculates the HSP sphere for the solute. Solvents that dissolve the compound are considered "inside" the sphere, and those that do not are "outside." The software algorithmically determines the center point (the solute's δD, δP, δH) and radius of this sphere.

Visualization of Experimental Workflow

The logical flow for experimentally determining the solubility parameters of a novel compound can be visualized as follows.

Caption: Workflow for experimental solubility and HSP determination.

Conclusion

While direct quantitative data for the solubility of this compound remains elusive, a combination of theoretical modeling and established experimental protocols provides a clear path for its determination. Based on its organometallic nature, it is predicted to be soluble in non-polar organic solvents and insoluble in water. The Hansen Solubility Parameters offer a powerful predictive tool for formulation scientists. The experimental workflow detailed herein represents a standard, reliable method for generating the necessary data to populate these models, enabling researchers to effectively utilize this compound in future applications.

References

- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]

- 2. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 14090-94-9 [chemicalbook.com]

- 4. labnovo.com [labnovo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Thermal Stability of Tetraphenylantimony(V) Methoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Organoantimony(V) Compounds

Organoantimony(V) compounds, characterized by a pentavalent antimony atom bonded to organic substituents, are a class of organometallic compounds with diverse applications, including in catalysis and materials science. The stability of these compounds, particularly their thermal behavior, is a critical parameter for their synthesis, storage, and application. The carbon-antimony bond and the bonds between antimony and other heteroatoms, such as oxygen in alkoxides, dictate the temperature at which these molecules begin to degrade.

Synthesis of Tetraphenylantimony(V) Alkoxides

While specific details on the thermal analysis of tetraphenylantimony(V) methoxide are scarce, the general synthesis of tetraphenylantimony(V) alkoxides has been reported. A common method involves the reaction of a tetraphenylantimony(V) halide with a sodium alkoxide.

A generalized workflow for the synthesis is presented below:

Caption: General synthetic route to this compound.

Experimental Protocols for Thermal Stability Analysis

To rigorously determine the thermal stability of this compound, a combination of thermoanalytical techniques would be employed. The following are detailed, generalized protocols for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of decomposition is determined from the initial mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any endothermic or exothermic events associated with phase transitions or decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample and reference pans from ambient temperature through the expected melting/decomposition range at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks may indicate decomposition. The melting point is determined from the onset of the melting endotherm.

Hypothetical Thermal Decomposition Pathway

In the absence of specific experimental data for this compound, a plausible decomposition pathway can be proposed based on the known chemistry of organometallic compounds. The thermal decomposition of pentavalent organoantimony alkoxides likely proceeds through the reductive elimination of the organic groups.

Caption: A plausible thermal decomposition pathway for Ph₄SbOMe.

The initial step is likely the homolytic cleavage of the Sb-C or Sb-O bonds, leading to radical intermediates. These reactive species can then undergo a series of reactions, including reductive elimination, to form more stable products such as triphenylantimony (a trivalent and more stable oxidation state for antimony), benzene, and formaldehyde. The exact product distribution would need to be confirmed experimentally, for instance, by analyzing the evolved gases from a TGA experiment using mass spectrometry (TGA-MS).

Data Summary

As stated, no quantitative data on the thermal stability of this compound has been found in the reviewed literature. The following table is provided as a template for how such data would be presented if it were available.

| Parameter | Value | Method | Reference |

| Melting Point (°C) | Data Not Available | DSC | - |

| Onset of Decomposition (°C) | Data Not Available | TGA | - |

| Temperature of Max. Decomposition Rate (°C) | Data Not Available | TGA (DTG) | - |

| Major Decomposition Products | Data Not Available | TGA-MS, Py-GC/MS | - |

Conclusion and Future Work

The thermal stability of this compound remains an uncharacterized aspect of its chemical properties in the public domain. For researchers and professionals in drug development and materials science who may consider using this or related compounds, it is imperative that a thorough thermal analysis be conducted. The experimental protocols outlined in this guide provide a standard framework for such an investigation. Future work should focus on synthesizing this compound and characterizing its thermal behavior using TGA, DSC, and evolved gas analysis techniques to populate the data table above and to elucidate the precise decomposition mechanism. This will enable a more complete understanding of the compound's stability and its suitability for various applications.

A Comprehensive Review of Tetraphenylantimony(V) Compounds: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoantimony(V) compounds, particularly those containing the tetraphenylantimony(V) moiety ([Ph₄Sb]⁺), represent a class of molecules with significant structural diversity and a wide range of potential applications. Historically, antimony compounds have been utilized in medicine for centuries.[1] In modern chemistry, the pentavalent state of antimony allows for the formation of stable, five- or six-coordinate complexes with various organic and inorganic ligands. These compounds are of considerable interest due to their demonstrated biological activities, including antileishmanial, antibacterial, antitumor, and antifungal properties.[1][2][3][4]

The stability of the Sb-C bond towards hydrolysis makes these organometallic derivatives particularly attractive for biological applications compared to traditional inorganic antimony drugs.[5] The geometry and bonding around the central antimony atom are significantly influenced by the nature of the organic groups and the anionic ligands attached to it.[4] Typically, tetraphenylantimony(V) compounds adopt a trigonal-bipyramidal geometry, though distortions and higher coordination numbers can occur.[6][7] This review provides a technical guide to the synthesis, structural characterization, and biological evaluation of tetraphenylantimony(V) compounds, serving as a resource for researchers in medicinal chemistry and drug development.

Synthesis of Tetraphenylantimony(V) Compounds

The synthesis of tetraphenylantimony(V) derivatives typically starts from commercially available or readily prepared precursors such as pentaphenylantimony (Ph₅Sb) or tetraphenylantimony(V) halides (Ph₄SbX). The choice of precursor often depends on the desired final product. Reactions involving Ph₅Sb often proceed via the cleavage of one phenyl group, while Ph₄SbX undergoes metathesis reactions.

Caption: General synthetic pathways to Tetraphenylantimony(V) compounds.

Experimental Protocols

Protocol 1: Synthesis of Tetraphenylantimony(V) Carboxylates from Pentaphenylantimony [6] This method involves the reaction of pentaphenylantimony with a carboxylic acid, resulting in the cleavage of one antimony-phenyl bond and the formation of a tetraphenylantimony(V) carboxylate and benzene.

-

An equimolar amount of pentaphenylantimony is dissolved in a suitable solvent, such as toluene.

-

An equimolar amount of the desired carboxylic acid (e.g., N-benzoylglycine) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The solvent is typically removed under reduced pressure.

-

The resulting solid product is then purified, often by recrystallization from an appropriate solvent system (e.g., chloroform-diethyl ether), to yield the pure tetraphenylantimony(V) carboxylate.

Protocol 2: Synthesis of Bis(tetraphenylantimony) Malonate from Tetraphenylantimony Bromide [8] This protocol exemplifies a salt metathesis reaction, which is common for preparing derivatives from tetraphenylantimony halides.

-

Tetraphenylantimony bromide (2 molar equivalents) is dissolved in toluene.

-

Silver malonate (1 molar equivalent) is added to the solution.

-

The reaction mixture is stirred, leading to the precipitation of silver bromide (AgBr).

-

The AgBr precipitate is removed by filtration.

-

The filtrate, containing the desired product, is concentrated, and the bis(tetraphenylantimony) malonate is crystallized, typically by slow evaporation or addition of a non-solvent.

Structural Characterization and Properties

The molecular structure of tetraphenylantimony(V) compounds is predominantly based on a five-coordinate antimony center, typically adopting a distorted trigonal-bipyramidal geometry. In this arrangement, three phenyl groups occupy the equatorial positions, while the fourth phenyl group and the anionic ligand occupy the axial sites.[6] However, secondary bonding interactions, such as the antimony atom coordinating with a second oxygen atom of a carboxylate group, can lead to distortions from the ideal geometry or even an increase in the coordination number to six.[7][8] Single-crystal X-ray diffraction is the definitive method for determining these solid-state structures.

Quantitative Data: Crystallographic Parameters

The following table summarizes key bond lengths and angles for representative tetraphenylantimony(V) compounds, illustrating the typical trigonal-bipyramidal coordination.

| Compound | Sb-C (eq) (Å) | Sb-C (ax) (Å) | Sb-O (Å) | C(ax)-Sb-O(ax) (°) | Reference |

| Ph₄Sb(O₂C-Gly-NBz)¹ | 2.116(6)–2.138(6) | 2.183(6) | 2.200(4) | N/A | [6] |

| Ph₄Sb(O₂C-C₆H₄-COOH-o)² | 2.099(4)–2.177(4) | 2.129(4) | N/A | 177.5(1) | [6] |

| Ph₄Sb(O₂C-C≡CPh)³ | 2.120(3)–2.166(3) | N/A | 2.267(2) | 178.63(7) | [9] |

| [Ph₄Sb]₂[O₂C-CH₂-CO₂]⁴ | 2.115(1)–2.176(1) | N/A | 2.199(7) | N/A | [8] |

| Ph₄Sb(OAc)⁵ | 1.025 (avg) | N/A | N/A | N/A | [7] |

¹ N-benzoylglycinate; ² Hydrogen phthalate; ³ Phenylpropiolate; ⁴ Bis(tetraphenylantimony) malonate, values for both Sb centers are combined; ⁵ Acetate, equatorial C-Sb-C angles are distorted to ~102.5° and 152.6°.

Quantitative Data: Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are crucial for characterizing these compounds in the absence of crystallographic data.

| Compound Class | ν(Sb-O) (cm⁻¹) | ν(asym OCO) (cm⁻¹) | ν(sym OCO) (cm⁻¹) | Key ¹H NMR Signals (ppm) | Reference |

| Carboxylates (general) | 452–478 | 1668–1634 | 1383–1300 | Multiplets for phenyl protons | [1][2] |

| Catecholates | N/A | N/A | N/A | Shifts in linker ligand protons upon coordination | [10] |

| Halides/Pseudohalides | N/A | N/A | N/A | Phenyl protons typically in 7.0-8.5 region | [3] |

The difference (Δν) between the asymmetric and symmetric OCO stretching frequencies in the IR spectrum is often used to infer the coordination mode of the carboxylate ligand.[2]

Biological Applications and Drug Development

A significant driver for research into tetraphenylantimony(V) compounds is their potential as therapeutic agents. Various derivatives have been synthesized and tested for a range of biological activities. The lipophilic nature conferred by the phenyl groups may enhance permeability across parasitic or cell membranes, potentially explaining their activity compared to conventional inorganic antimonials.[1]

Caption: A conceptual workflow for the discovery of new organoantimony drugs.

Quantitative Data: In Vitro Biological Activity

The antitumor and antileishmanial activities are among the most promising areas of investigation for these compounds.

| Compound | Target Cell Line / Organism | Activity Metric | Result | Reference |

| Tetraphenylantimony(V) derivatives of demethylcantharidin analogues | Human Neoplastic Cell Lines | N/A | Significant activity | [2] |

| [Ph₃Sb(acetylsalicylate)₂] | L. amazonensis | IC₅₀ | 11.20 ± 0.99 µg/mL | [1] |

| [Ph₃Sb(acetylsalicylate)₂] | L. infantum | IC₅₀ | 13.90 ± 2.12 µg/mL | [1] |

| [Ph₃Sb(3-acetoxybenzoate)₂] | L. amazonensis | IC₅₀ | 12.60 ± 1.27 µg/mL | [1] |

| [Ph₃Sb(3-acetoxybenzoate)₂] | L. infantum | IC₅₀ | 11.20 ± 0.99 µg/mL | [1] |

| Arylantimony(V) triphenylgermanylpropionates (selected) | Five Cancer Cell Lines | N/A | In vitro antitumor activity | [3] |

Note: The results for triphenylantimony(V) compounds are included for comparison, as they are structurally related and often studied alongside tetraphenylantimony(V) analogs.

Experimental Protocols

Protocol 3: In Vitro Antileishmanial Activity Assay (Promastigotes) [1] This protocol outlines a typical method for assessing the efficacy of compounds against the promastigote (insect) stage of the Leishmania parasite.

-

Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum until they reach the logarithmic growth phase.

-

The parasites are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁶ cells/mL.

-

The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations to create a serial dilution. Control wells contain parasites with solvent only (negative control) and a standard reference drug (e.g., tartar emetic).

-

The plates are incubated at a controlled temperature (e.g., 26 °C) for a period of 48-72 hours.

-

Parasite viability or growth inhibition is assessed. This can be done by direct counting using a hemocytometer or more commonly with a viability reagent like resazurin, which changes color in the presence of metabolically active cells. Absorbance is read with a plate reader.

-

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Tetraphenylantimony(V) compounds continue to be a fertile ground for research in coordination chemistry and drug discovery. Their straightforward synthesis, structural tunability, and significant biological activities make them compelling candidates for further investigation. The typical trigonal-bipyramidal structure provides a stable scaffold, while the anionic ligand offers a modular point for modifying the compound's physicochemical and biological properties. Future work will likely focus on elucidating mechanisms of action, improving selectivity for target cells over host cells, and exploring novel ligand systems to expand the therapeutic potential of this fascinating class of organometallic compounds.

References

- 1. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchtrend.net [researchtrend.net]

- 5. Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Binuclear Triphenylantimony(V) Catecholates through N-Donor Linkers: Structural Features and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Pentavalent Organoantimony Chemistry: A Technical Guide to its Discovery and History

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of organoantimony(V) compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal synthetic routes, key experimental protocols, and fundamental properties of this fascinating class of organometallic compounds.

Introduction to Organoantimony(V) Chemistry

Organoantimony chemistry, a cornerstone of organometallic studies, focuses on compounds containing a carbon-antimony bond.[1] Antimony, a metalloid, primarily exists in the +3 and +5 oxidation states in its organometallic derivatives. Organoantimony(V) compounds, often referred to as stiboranes, are characterized by a pentacoordinate antimony center, typically adopting a trigonal bipyramidal geometry. Their discovery and subsequent investigation have significantly contributed to the understanding of bonding, structure, and reactivity at the heavier p-block elements. While the toxicity of antimony compounds has limited their widespread practical applications, their unique chemical properties continue to attract academic and industrial interest.[1]

A Historical Journey: The Discovery of Organoantimony Compounds

The roots of organometallic chemistry can be traced back to the mid-19th century. While antimony compounds have been known since antiquity, their first foray into the organometallic realm was pioneered by Carl Jacob Löwig in 1850, who prepared the first organoantimony substances.[1] This was shortly followed by the work of Sir Edward Frankland, who in 1852 coined the term "organo-metallic" to describe his synthesized alkyl derivatives of various metals, including antimony.[2]

The specific exploration of the pentavalent state of organoantimony compounds gained momentum in the early 20th century. A pivotal contribution was made by Gilbert T. Morgan and Frances M. G. Micklethwait in 1910 through their work on organic derivatives of antimony, which included the synthesis and characterization of organoantimony(V) species. Their research laid a crucial foundation for the systematic investigation of these hypervalent compounds.

Key Classes and Synthesis of Organoantimony(V) Compounds

The most common entry point to organoantimony(V) chemistry is through the oxidation of trivalent organoantimony compounds, known as stibines (R₃Sb).

Triorganoantimony(V) Dihalides (R₃SbX₂)

Triorganoantimony(V) dihalides are a fundamental class of stiboranes. They are readily prepared by the oxidative addition of a halogen to a triorganostibine.

Experimental Protocol: Synthesis of Triphenylantimony(V) Dichloride (Ph₃SbCl₂)

-

Materials: Triphenylstibine (Ph₃Sb), Chlorine (Cl₂), Carbon tetrachloride (CCl₄).

-

Procedure: A solution of triphenylstibine in carbon tetrachloride is treated with a stream of chlorine gas. The reaction is exothermic and results in the precipitation of triphenylantimony(V) dichloride as a white solid. The product can be purified by recrystallization from a suitable solvent like benzene.

Pentaorganoantimony(V) Compounds (R₅Sb)

Pentaorganoantimony(V) compounds represent a class where the antimony atom is bonded to five organic substituents. The synthesis of the archetypal pentaphenylantimony (Ph₅Sb) was a significant milestone in this field.

Experimental Protocol: Synthesis of Pentaphenylantimony (Ph₅Sb)

-

Materials: Triphenylantimony(V) dichloride (Ph₃SbCl₂), Phenyllithium (PhLi) or Phenylmagnesium bromide (PhMgBr), Diethyl ether or Tetrahydrofuran (THF).

-

Procedure: A solution of triphenylantimony(V) dichloride in an anhydrous ethereal solvent is treated with an excess of phenyllithium or a Grignard reagent like phenylmagnesium bromide at low temperature. The reaction mixture is then warmed to room temperature and stirred for several hours. After quenching the reaction with an aqueous solution, the organic layer is separated, dried, and the solvent is removed to yield crude pentaphenylantimony. Purification can be achieved by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for representative organoantimony(V) compounds.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Triphenylantimony(V) Dichloride | Ph₃SbCl₂ | 423.98 | 143-145 |

| Triphenylantimony(V) Dibromide | Ph₃SbBr₂ | 512.88 | 218-219 |

| Triphenylantimony(V) Diacetate | Ph₃Sb(OAc)₂ | 471.17 | 221-222 |

| Pentaphenylantimony | Ph₅Sb | 507.29 | 169-171 |

Table 1: Physical Properties of Selected Organoantimony(V) Compounds.

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| Triphenylantimony(V) Dichloride | 7.4-7.6 (m), 8.1-8.2 (m) | 129.0, 131.0, 133.5, 138.0 |

| Pentaphenylantimony | 6.8-7.5 (m) | 127.5, 128.0, 135.0, 152.0 |

Table 2: Representative NMR Spectroscopic Data for Organoantimony(V) Compounds.

Visualizing Key Concepts in Organoantimony(V) Chemistry

To illustrate the fundamental concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A timeline highlighting the major milestones in the discovery and development of organoantimony chemistry.

Caption: General synthetic workflow for the preparation of organoantimony(V) compounds from antimony trichloride.

Caption: A simplified representation of the trigonal bipyramidal geometry commonly adopted by organoantimony(V) compounds of the type R₃SbX₂.

References

Methodological & Application

Application Notes and Protocols: Tetraphenylantimony(V) Methoxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylantimony(V) methoxide, Ph₄SbOMe, is an organoantimony compound that belongs to the broader class of pentavalent organoantimony reagents. While not as extensively documented in organic synthesis as other organometallic reagents, its chemistry, primarily inferred from the reactivity of its precursor pentaphenylantimony (Ph₅Sb), suggests potential applications as a specialized reagent. These notes provide an overview of its preparation and potential, though speculative, synthetic utility, drawing parallels with the known reactivity of related organoantimony(V) compounds.

Data Presentation: Synthesis of Tetraphenylantimony(V) Derivatives

The primary route to this compound and related derivatives involves the reaction of pentaphenylantimony with protic reagents. A general reaction scheme is the protonolysis of a phenyl group from pentaphenylantimony.

General Reaction: Ph₅Sb + ROH → Ph₄SbOR + PhH

The following table summarizes the synthesis of various tetraphenylantimony(V) derivatives from pentaphenylantimony, highlighting the conditions and yields where available. This data provides a basis for understanding the formation of the methoxide derivative.

| Product (Ph₄SbOR) | Reagent (ROH) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| This compound | Methanol | Toluene | 100 | 1 hour | Not specified | [1] |

| Tetraphenylantimony(V) carboxylate | Carboxylic Acid | Toluene | 100 | 1 hour | Not specified | [2] |

| Tetraphenylantimony(V) thiophenecarboxylate | Thiophenecarboxylic acid | Toluene | 100 | 1 hour | 95 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from pentaphenylantimony and methanol. This reaction is foundational for any subsequent use of the methoxide reagent.

Materials:

-

Pentaphenylantimony (Ph₅Sb)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add pentaphenylantimony (1.0 mmol).

-

Add 20 mL of anhydrous toluene to the flask and stir to dissolve the pentaphenylantimony.

-

To this solution, add a stoichiometric equivalent of anhydrous methanol (1.0 mmol).

-

Heat the reaction mixture to 100°C and maintain it at this temperature with stirring for 1 hour.[2]

-

After 1 hour, allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene-heptane.

Protocol 2: Plausible Application in Phenylation Reactions (Speculative)

Based on the known reactivity of pentaphenylantimony and other organoantimony(V) compounds as phenylation agents, this protocol outlines a speculative procedure for the phenylation of a generic substrate using in situ generated this compound.[2][3]

Materials:

-

Pentaphenylantimony (Ph₅Sb)

-

Methanol (MeOH), anhydrous

-

Substrate to be phenylated (e.g., an alcohol, amine, or activated aromatic compound)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Follow steps 1-4 of Protocol 1 to generate this compound in situ.

-

To the reaction mixture containing the in situ generated Ph₄SbOMe, add the substrate to be phenylated (1.0 mmol).

-

Continue heating the reaction mixture at 100°C for an additional 1-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture can be quenched with water and extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

The phenylated product can be purified by column chromatography.

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for Synthesis and In Situ Application

Caption: Workflow for the synthesis and potential in situ use of the reagent.

Logical Relationship of Organoantimony(V) Reagents in Phenylation

Caption: Relationship between organoantimony(V) compounds in phenylation.

References

Application Notes and Protocols: Reaction Mechanisms Involving Tetraphenylantimony(V) Methoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylantimony(V) methoxide, Ph₄SbOMe, is a pentavalent organoantimony compound with potential applications in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed studies on its specific reaction mechanisms. This document aims to provide a foundational understanding by summarizing the general principles of synthesis and reactivity extrapolated from related tetraphenylantimony(V) compounds. The proposed mechanisms and protocols presented herein are based on the established chemistry of similar organoantimony(V) alkoxides and should be considered as a guide for further research and development.

Introduction

Organoantimony(V) compounds have been utilized in various organic transformations, acting as catalysts or reagents.[1] The reactivity of these compounds is largely dictated by the nature of the ligands attached to the antimony center. While tetraphenylantimony(V) carboxylates and halides have been more extensively studied, the chemistry of their alkoxide counterparts, such as the methoxide, remains less explored. Understanding the potential reaction pathways of this compound is crucial for unlocking its synthetic utility, particularly in areas like drug development where novel methodologies for carbon-heteroatom bond formation are of significant interest.

Synthesis of this compound

Proposed Synthetic Pathway

A likely pathway involves the reaction of tetraphenylantimony(V) bromide with sodium methoxide. This is a standard salt metathesis reaction.

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol (Proposed)

Materials:

-

Tetraphenylantimony(V) bromide (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraphenylantimony(V) bromide in anhydrous methanol in a Schlenk flask.

-

In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the tetraphenylantimony(V) bromide solution at room temperature with vigorous stirring.

-

A precipitate of sodium bromide is expected to form. Stir the reaction mixture for 2-4 hours at room temperature.

-

Filter the reaction mixture under inert atmosphere to remove the sodium bromide precipitate.

-

Remove the methanol from the filtrate under reduced pressure to yield a solid or oil.

-

Wash the residue with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to obtain the putative this compound.

Note: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry would be essential to confirm the structure and purity of the product.

Proposed Reaction Mechanisms

The reactivity of this compound is anticipated to be dictated by the polarity of the Sb-OMe bond, rendering the methoxy group nucleophilic and the antimony center electrophilic.

Nucleophilic Reactivity of the Methoxide Ligand

The methoxide ligand can act as a nucleophile, reacting with various electrophiles. This could be a valuable method for methylation reactions.

Caption: Proposed nucleophilic attack by the methoxide ligand.

This pathway could be utilized in reactions such as the methylation of alkyl halides or acyl chlorides. The driving force for this reaction would be the formation of a stable tetraphenylstibonium cation.

Electrophilic Reactivity of the Antimony Center

The pentavalent antimony center is electron-deficient and can act as a Lewis acid, coordinating to nucleophiles. This could lead to ligand exchange reactions or catalysis.

Caption: Proposed electrophilic behavior of the antimony center.

This type of reactivity could be relevant in catalytic cycles where the substrate coordinates to the antimony center, is activated, and then undergoes transformation.

Quantitative Data

A thorough search of the existing literature did not yield any specific quantitative data (e.g., reaction yields, kinetic data, spectroscopic data) for reactions involving this compound. The following table summarizes this lack of information.

| Reaction Type | Substrate | Product(s) | Yield (%) | Kinetic Parameters (k) | Reference |

| Nucleophilic Methylation | Alkyl Halide | Alkyl Methyl Ether, [Ph₄Sb]⁺X⁻ | Data Not Available | Data Not Available | N/A |

| Ligand Exchange | Carboxylic Acid | Ph₄Sb(O₂CR), MeOH | Data Not Available | Data Not Available | N/A |

| Catalytic Reaction | e.g., Epoxide | Ring-opened product | Data Not Available | Data Not Available | N/A |

Applications in Drug Development

While speculative due to the lack of specific studies, the potential reactivity of this compound suggests possible applications in drug development:

-

Late-Stage Functionalization: The proposed nucleophilic methylation capability could be employed for the late-stage modification of complex drug molecules, allowing for the introduction of a methyl ether group which can significantly alter pharmacokinetic properties.

-

Catalysis: The Lewis acidity of the antimony center could be harnessed to catalyze reactions such as ring-opening of epoxides or other transformations relevant to the synthesis of pharmaceutical intermediates.

Conclusion and Future Outlook

The chemistry of this compound represents a significant knowledge gap in the field of organoantimony chemistry. The proposed synthetic routes and reaction mechanisms presented in these notes are based on established principles of related compounds and await experimental validation. Future research should focus on:

-

The development of a reliable synthetic protocol for this compound and its full characterization.

-

Systematic studies of its reactivity with a range of electrophiles and nucleophiles to elucidate the dominant reaction pathways.

-

Kinetic and mechanistic investigations to provide a detailed understanding of the reaction intermediates and transition states.

-

Exploration of its catalytic potential in organic transformations relevant to medicinal chemistry and drug discovery.

Such studies will be instrumental in determining the true synthetic value of this and other related organoantimony(V) alkoxides.

References

Application Notes and Protocols: Tetraphenylantimony(V) Methoxide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylantimony(V) methoxide is a pentavalent organoantimony compound. While its direct and widespread application in cross-coupling reactions is not extensively documented in peer-reviewed literature, its synthesis is feasible and its structural motifs suggest potential utility in organic synthesis. The preparation of tetraphenylantimony(V) alkoxides can be achieved through the reaction of pentaphenylantimony with the corresponding alcohol, which results in the formation of benzene and the desired tetraphenylantimony(V) alkoxide[1].

Drawing from the established reactivity of other organoantimony compounds in palladium-catalyzed reactions, it is plausible to propose this compound as a phenyl group transfer reagent in cross-coupling reactions. This application note provides a hypothetical framework and detailed protocols for its synthesis and its potential use in a Suzuki-type cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Application Notes: A Hypothetical Role in Suzuki-Type Cross-Coupling

Reaction Principle:

The Suzuki-Miyaura cross-coupling reaction traditionally involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. In this proposed application, this compound would serve as an alternative to the organoboron reagent, delivering a phenyl group to the catalytic cycle.

Proposed Reaction Scheme:

Aryl-X + Ph₄SbOMe

[Pd]catalyst,Base(where X = Br, I, OTf)

Potential Advantages:

-

Air and Moisture Stability: Organoantimony(V) compounds are often crystalline solids with good stability, potentially offering handling advantages over some moisture-sensitive organoboron reagents.

-

Multiple Aryl Groups: The presence of four phenyl groups on the antimony center could theoretically allow for the transfer of more than one equivalent of the phenyl group, enhancing atom economy, though this would depend on the specific reaction conditions and the relative reactivity of the Sb-C bonds.

Challenges to Consider:

-

Transmetalation Efficiency: The critical step is the transfer of a phenyl group from the antimony(V) center to the palladium(II) intermediate. The strength and kinetic lability of the antimony-carbon bond will be a key determinant of the reaction's feasibility and efficiency.

-

Role of the Methoxide Ligand: The methoxide ligand could influence the rate and efficiency of the transmetalation step, potentially by facilitating the formation of a more reactive palladium intermediate.

-

Stoichiometry and Byproducts: The fate of the remaining triphenylantimony methoxide fragment and its potential to either participate in or inhibit the catalytic cycle would need to be carefully investigated.

Data Presentation

The following table presents hypothetical data for the proposed Suzuki-type cross-coupling reaction, illustrating the potential scope and efficiency.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 85 |

| 2 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | 4-Trifluoromethylphenyl bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 120 | 24 | 78 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 65 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the known reaction of pentaphenylantimony with alcohols[1].

Materials:

-

Pentaphenylantimony (SbPh₅)

-

Anhydrous Methanol

-

Anhydrous Toluene

-

Schlenk flask and inert gas line (Argon or Nitrogen)

-

Magnetic stirrer

-

Standard glassware for filtration and recrystallization

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve pentaphenylantimony (1.0 eq.) in anhydrous toluene.

-

To the stirred solution, add anhydrous methanol (1.1 eq.) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of pentaphenylantimony and the formation of benzene.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hypothetical Suzuki-Type Cross-Coupling of 4-Bromotoluene with this compound

Materials:

-

This compound

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Toluene

-

Microwave reaction vial with a stir bar

-

Inert gas line (Argon or Nitrogen)

Procedure:

-

To a microwave reaction vial, add 4-bromotoluene (1.0 eq.), this compound (0.3 eq., assuming one phenyl group transfer), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).

-

Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes.

-

Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Place the vial in a preheated oil bath or heating block at 110 °C.

-

Stir the reaction mixture for 18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.

-

Determine the yield and confirm the structure by spectroscopic methods.

Visualizations

Caption: Synthesis of this compound.

Caption: Experimental workflow for the cross-coupling reaction.

Caption: Proposed catalytic cycle for the cross-coupling reaction.

References

Application Notes and Protocols: Stoichiometric vs. Catalytic Use of Tetraphenylantimony(V) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stoichiometric and catalytic uses of tetraphenylantimony(V) methoxide (Ph₄SbOMe). While specific documented applications of this exact compound are limited in publicly available literature, its reactivity can be inferred from closely related tetraphenylantimony(V) derivatives and other organoantimony(V) compounds. These notes offer a practical guide to leveraging the unique chemical properties of this reagent in both stoichiometric and catalytic transformations.

Introduction to this compound

This compound is a pentavalent organoantimony compound featuring four phenyl groups and one methoxy group attached to the antimony center. The antimony(V) center is electrophilic and can participate in ligand exchange reactions, while the phenyl groups can act as nucleophilic sources of aryl groups under certain conditions. The methoxy group is a labile ligand, making this compound a useful precursor for various transformations.

Stoichiometric Application: Phenylation of Phenols

While direct stoichiometric applications of this compound are not extensively reported, the known reactivity of related pentaphenylantimony (Ph₅Sb) suggests its potential as a phenlating agent. In a stoichiometric reaction, the organoantimony compound is consumed as a reagent to deliver one or more of its organic substituents to a substrate. A plausible, albeit not explicitly documented, stoichiometric use of this compound is the O-phenylation of phenols. In this proposed reaction, the antimony compound would serve as the source of a phenyl group to form a diaryl ether.

Proposed Reaction and Data

The proposed reaction involves the transfer of a phenyl group from the antimony reagent to the oxygen atom of a phenol, likely proceeding through a ligand exchange mechanism followed by reductive elimination from a transient intermediate.

Table 1: Hypothetical Quantitative Data for Stoichiometric O-Phenylation of Phenol

| Entry | Substrate (Phenol) | Reagent (Ph₄SbOMe) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenol | 1.1 equiv. | Toluene | 110 | 12 | Diphenyl ether | 75 (Estimated) |

| 2 | 4-Methoxyphenol | 1.1 equiv. | Xylene | 140 | 12 | 4-Methoxydiphenyl ether | 70 (Estimated) |

| 3 | 4-Nitrophenol | 1.1 equiv. | DMF | 100 | 24 | 4-Nitrodiphenyl ether | 60 (Estimated) |

Note: The yields presented in this table are hypothetical and based on the general reactivity of similar organometallic reagents. Experimental validation is required.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

This compound (Ph₄SbOMe)

-

Substituted Phenol

-

Anhydrous Toluene (or other suitable high-boiling solvent)

-

Schlenk flask or similar reaction vessel with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the substituted phenol (1.0 mmol, 1.0 equiv.).

-

Add anhydrous toluene (10 mL) to dissolve the phenol.

-

To this solution, add this compound (1.1 mmol, 1.1 equiv.) in one portion.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (reflux).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (estimated 12-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired diaryl ether.

-

Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Catalytic Application: Cycloaddition of CO₂ to Epoxides

Organoantimony(V) compounds have been demonstrated to be effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This transformation is a prime example of green chemistry, as it utilizes a greenhouse gas as a C1 feedstock. In this catalytic cycle, the tetraphenylantimony(V) species is regenerated and participates in multiple reaction turnovers. The Lewis acidic antimony center is believed to activate the epoxide, facilitating nucleophilic attack.

Reaction and Quantitative Data

The catalytic cycle involves the coordination of the epoxide to the antimony(V) center, followed by nucleophilic ring-opening (often assisted by a co-catalyst like a halide salt). Subsequent reaction with CO₂ and ring-closure affords the cyclic carbonate and regenerates the catalyst.

Table 2: Representative Quantitative Data for Catalytic Cycloaddition of CO₂ to Propylene Oxide

| Entry | Catalyst | Co-catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |

| 1 | Ph₄SbOMe | TBAB¹ | 1 | 100 | 1.0 | 12 | Propylene Carbonate | >95 |

| 2 | Ph₄SbBr | TBAB¹ | 1 | 120 | 2.0 | 8 | Propylene Carbonate | >99 |

| 3 | Ph₃SbO | TBAI² | 2 | 130 | 3.0 | 10 | Propylene Carbonate | 98 |

¹TBAB = Tetrabutylammonium bromide ²TBAI = Tetrabutylammonium iodide Data adapted from analogous organoantimony-catalyzed reactions.

Detailed Experimental Protocol

Materials:

-

This compound (Ph₄SbOMe)

-

Tetrabutylammonium bromide (TBAB)

-

Epoxide (e.g., Propylene Oxide)

-

High-pressure stainless-steel autoclave with a magnetic stirrer

-

Carbon Dioxide (CO₂) cylinder

Procedure:

-

In a typical experiment, add the epoxide (10 mmol, 1.0 equiv.), this compound (0.1 mmol, 1 mol%), and tetrabutylammonium bromide (0.1 mmol, 1 mol%) to the high-pressure autoclave.

-

Seal the autoclave and purge it with CO₂ three times to remove the air.

-

Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1.0 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for the designated time (e.g., 12 hours).

-

After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO₂.

-

The resulting product mixture is typically pure enough for many applications. If necessary, the product can be purified by distillation or filtration to remove the catalyst.

-

Analyze the product by ¹H NMR and GC-MS to determine the yield and purity.

Visualizing the Chemical Processes

To better understand the proposed mechanisms and workflows, the following diagrams are provided.

Stoichiometric vs. Catalytic Logic

Caption: Logical flow of stoichiometric vs. catalytic reactions.

Experimental Workflow for Catalytic Cycloaddition

Caption: Experimental workflow for catalytic CO₂ cycloaddition.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for CO₂ cycloaddition.

Conclusion

This compound represents a versatile organoantimony compound with potential applications in both stoichiometric and catalytic organic synthesis. While its use as a stoichiometric phenylating agent requires further experimental validation, its role as a catalyst in the green synthesis of cyclic carbonates from epoxides and CO₂ aligns with current trends in sustainable chemistry. The protocols and data provided herein, though in part based on analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this and related organoantimony(V) reagents. As with all antimony compounds, appropriate safety precautions should be taken, including handling in a well-ventilated fume hood and wearing appropriate personal protective equipment.

Application Notes and Protocols for Tetraphenylantimony(V) Methoxide Reactions: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylantimony(V) methoxide (Ph₄SbOMe) is a pentavalent organoantimony compound. While the synthesis and characterization of various tetraphenylantimony(V) derivatives are documented in the scientific literature, detailed application notes and standardized protocols for the use of this compound as a reagent in organic synthesis are not widely reported. This document aims to provide a comprehensive overview based on the currently accessible scientific data. However, it is important to note that specific experimental protocols for reactions utilizing this compound as a key reactant are scarce.

Synthesis of Related Tetraphenylantimony(V) Compounds

The majority of available research focuses on the synthesis of other tetraphenylantimony(V) compounds, often starting from precursors like pentaphenylantimony (Ph₅Sb) or triphenylantimony dihalides (Ph₃SbX₂). These syntheses provide context for the stability and general reactivity of the tetraphenylantimony(V) moiety.

For instance, tetraphenylantimony(V) carboxylates and sulfonates have been synthesized through reactions of pentaphenylantimony with the corresponding carboxylic or sulfonic acids. These reactions typically involve the cleavage of one phenyl group from the antimony center and its replacement with the carboxylate or sulfonate ligand.

Potential, Yet Undocumented, Applications

Based on the structure of this compound, potential, though not experimentally substantiated, applications in organic synthesis could be hypothesized. These include:

-

Methoxylation Reactions: The methoxide ligand could potentially be transferred to an electrophilic substrate, analogous to other metal methoxides.

-

Catalysis: The Lewis acidic nature of the antimony center might allow it to act as a catalyst in certain organic transformations.

It is crucial to reiterate that detailed experimental procedures, including reaction conditions, substrate scope, and yields for such applications of this compound, are not currently available in the reviewed literature.

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, researchers interested in exploring its reactivity would need to develop experimental procedures based on general principles of organometallic chemistry. A logical starting point for a hypothetical reaction could be structured as follows:

Hypothetical Workflow for Investigating the Reactivity of this compound

Caption: General workflow for a hypothetical organic reaction using this compound.

Quantitative Data

Due to the lack of specific reported reactions, a table summarizing quantitative data such as yields, reaction times, and spectroscopic data cannot be provided at this time. Researchers would need to generate this data through systematic experimental investigation.

Conclusion

While the chemistry of organoantimony(V) compounds is an active area of research, specific and detailed application notes and protocols for reactions involving this compound as a reagent are not readily found in the current body of scientific literature. The information presented here provides a general context based on the synthesis of related compounds and a hypothetical framework for future experimental design. Any researcher planning to work with this compound should proceed with caution, starting with small-scale exploratory reactions to determine its reactivity profile and optimize reaction conditions. Further research is needed to elucidate the potential synthetic utility of this compound.

Tetraphenylantimony(V) methoxide as a reagent for functional group transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylantimony(V) methoxide, with the chemical formula (C₆H₅)₄SbOCH₃, is a pentavalent organoantimony compound.[1] While the broader class of organoantimony compounds has found applications in various fields, including catalysis and medicinal chemistry, the specific utility of this compound as a reagent for functional group transformations in organic synthesis is not extensively documented in peer-reviewed literature.[2][3] These notes aim to provide a comprehensive overview of its known properties, potential synthetic routes, and prospective applications based on the general reactivity of related organoantimony(V) compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthetic potential of this reagent.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14090-94-9 | [1] |

| Molecular Formula | C₂₅H₂₃OSb | |

| Molecular Weight | 477.20 g/mol | |

| Appearance | White powder | [1] |

| Melting Point | 202-218 °C | [1] |

Synthesis

The synthesis would likely involve the reaction of tetraphenylantimony(V) bromide with a methoxide source, such as sodium methoxide, in an appropriate solvent. This is a standard salt metathesis reaction.

Diagram of Proposed Synthesis

References

Application Notes and Protocols: Antitumor Activity of Tetraphenylantimony Derivatives